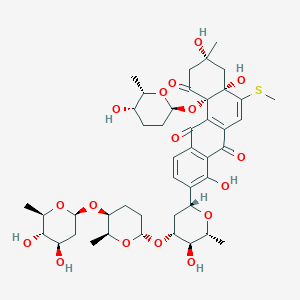

Urdamycin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Urdamycin E is a natural product found in Streptomyces fradiae with data available.

化学反応の分析

Biosynthetic Formation via S-Methyl Transfer

Urdamycin E derives its thiomethyl (-SMe) group from L-methionine through a non-enzymatic Michael addition during biosynthesis:

-

Precursor : Urdamycin A (lacking the SMe group) reacts with a sulfur-containing fragment derived from methionine.

-

Mechanism : Enzymatic cleavage of methionine generates a thiolate nucleophile (SMe⁻), which undergoes Michael addition to the electrophilic C-5/C-6 double bond of urdamycin A.

-

Outcome : Forms this compound via proton rearrangement and oxidation by molecular oxygen .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Methionine precursor | Confirmed via isotopic labeling | |

| Reaction site | C-5 position of urdamycin A |

Hydrolysis and Aglycone Formation

Acidic or methanolysis conditions cleave the glycosidic bonds, yielding urdamycinone E (aglycone):

-

Products :

-

Urdamycinone E (C₃₃H₃₀O₁₂).

-

Liberated sugars: D-olivose and L-rhodinose.

-

Structural Confirmation :

Desulfurization with Raney Nickel

The thiomethyl group at C-5 is selectively removed under reductive conditions:

-

Product : Urdamycin A (reversion to the parent compound).

-

Mechanism : Catalytic hydrogenolysis cleaves the C–S bond.

Experimental Evidence :

| Observation | Implication | Source |

|---|---|---|

| Loss of SMe (δ 2.4 ppm in ¹H NMR) | Confirms thiomethyl removal |

Non-Enzymatic Condensation Reactions

This compound participates in spontaneous condensations with α-keto acids under fermentation conditions:

-

Reactants : 4-Hydroxyphenylpyruvic acid or indole-3-pyruvic acid.

-

Products : Urdamycins C and D (higher molecular weight derivatives) .

Structural Analysis :

-

Urdamycin C : Adds C₈H₅O₃ residue (UV λmax 265 nm).

-

Urdamycin D : Adds C₁₀H₆NO₂ residue (FAB-MS m/z 642 [M-H]⁻) .

Oxidative Modifications

Enzymatic oxygenation at C-12b is critical for bioactivity:

-

Enzyme : UrdM (a bifunctional oxygenase/reductase).

-

Outcome : Hydroxylation or ketone formation at C-12b, altering redox properties .

Mutant Studies :

| Strain | Phenotype | Source |

|---|---|---|

| ΔurdM | Accumulates rabelomycin | |

| ΔurdGT2 | Lacks C-glycosylation |

Biological Activity and Reactivity

This compound’s quinone moiety enables redox cycling and thiol adduct formation:

-

Glutathione Adducts : Forms transient Michael adducts with cellular thiols, detectable via fluorescence (λex 280 nm, λem 428 nm) .

-

Cytotoxicity : Synergizes with glutathione-depleting agents (e.g., menadione) under normoxia .

This synthesis of chemical reactions underscores this compound’s versatility as a scaffold for redox-mediated transformations and its role in generating structurally diverse angucycline derivatives.

特性

CAS番号 |

104542-47-4 |

|---|---|

分子式 |

C44H58O17S |

分子量 |

891 g/mol |

IUPAC名 |

(3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1 |

InChIキー |

WDNBUGBJVRAIKE-JGRVRNPESA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |

異性体SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)SC)O)(C)O)O |

正規SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |

同義語 |

urdamycin E urdamycin-E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。